Nortopsentin B

Description

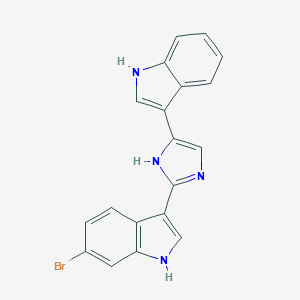

Structure

3D Structure

Properties

CAS No. |

134029-44-0 |

|---|---|

Molecular Formula |

C19H13BrN4 |

Molecular Weight |

377.2 g/mol |

IUPAC Name |

6-bromo-3-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-1H-indole |

InChI |

InChI=1S/C19H13BrN4/c20-11-5-6-13-15(9-22-17(13)7-11)19-23-10-18(24-19)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22H,(H,23,24) |

InChI Key |

XSZLSJCZRNPIOM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br |

Synonyms |

nortopsentin B nortopsentin D topsentin A |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies of Nortopsentin B

Advanced Spectroscopic and Analytical Approaches for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound's functional groups.

While the original literature on the isolation of Nortopsentin B primarily relied on Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation, specific experimental IR spectral data for this compound is not extensively detailed in readily available scientific reports. researchgate.netresearchgate.net However, based on the known structure of this compound, which features two 6-bromo-1H-indole rings linked by a 1H-imidazole core, a predictive analysis of its IR spectrum can be made. The expected absorption bands are based on established vibrational frequencies for the functional groups present in the molecule.

The key functional groups in this compound that would produce characteristic signals in an IR spectrum are:

N-H Stretching: The indole (B1671886) and imidazole (B134444) rings both contain N-H bonds. These typically appear as a moderate to strong, somewhat broad absorption band in the region of 3500-3200 cm⁻¹. The broadening is a result of hydrogen bonding between molecules in the solid state.

Aromatic C-H Stretching: The C-H bonds on the aromatic indole and imidazole rings will show absorption peaks just above 3000 cm⁻¹ (typically in the 3150-3000 cm⁻¹ range).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole and imidazole rings will produce a series of sharp, medium-intensity peaks in the 1620-1450 cm⁻¹ region.

C-N Stretching: The carbon-nitrogen stretching vibrations within the heterocyclic rings are expected in the fingerprint region, typically between 1350 and 1200 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong absorptions in the 900-675 cm⁻¹ range, and their exact position can sometimes help determine the substitution pattern of the aromatic rings.

C-Br Stretching: The carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 680 and 515 cm⁻¹, which is at the lower end of the standard mid-IR spectrum.

The following data table summarizes the predicted IR absorption bands for this compound based on its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Indole & Imidazole N-H | Stretching | 3500 - 3200 | Medium - Strong, Broad |

| Aromatic C-H | Stretching | 3150 - 3000 | Medium |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium - Sharp |

| C-N | Stretching | 1350 - 1200 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 | Strong |

| C-Br | Stretching | 680 - 515 | Strong |

Total Synthesis and Semisynthesis Strategies for Nortopsentin B and Analogues

Development of Total Synthesis Routes for Nortopsentin B

The creation of the core bis(indolyl)imidazole structure of this compound has been approached through several distinct and innovative pathways.

The first total syntheses of nortopsentins, including precursors to this compound, were accomplished through a strategy centered on palladium-catalyzed cross-coupling reactions. nih.gov This approach involves the successive coupling of indole (B1671886) fragments to a central, halogenated imidazole (B134444) core. nih.gov Specifically, the synthesis utilized a Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. nih.gov

The key steps involved the reaction of a tri-brominated imidazole with an N-TBS-protected indole-3-boronic acid, catalyzed by a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov This methodology allows for the controlled and sequential addition of the indole moieties to the imidazole ring, building the characteristic 2,4-bis(indolyl)imidazole skeleton. nih.gov More recent adaptations of this method have focused on using unprotected imidazoles, which can expedite the synthetic sequence, although this is often most efficient for symmetrical products. nih.gov

An alternative strategy for constructing the nortopsentin scaffold involves a thermal condensation-cyclization reaction. nih.gov This method represents a more classical approach to heterocycle formation. The synthesis of this compound has been achieved through a pathway that can be conceptualized as a condensation between an amidine-containing fragment and an alpha-haloketone or its synthetic equivalent. nih.govwikipedia.orgnih.gov

In a related synthesis for the analogue nortopsentin D, a key amidine fragment was prepared from 6-bromoindole. youtube.comnsf.gov This type of strategy, which relies on the reaction between a nucleophilic amidine and an electrophilic ketone derivative, is a fundamental approach in the synthesis of imidazole-containing compounds. nih.gov The condensation is typically followed by a cyclization and dehydration event to yield the final aromatic imidazole ring system.

Efforts have been made to develop more efficient and shorter synthetic routes to this compound. A concise synthesis was developed that begins with oxotryptamine. nih.govacs.org A key step in this route is the regiospecific bromination of 3-cyanoindole, which yields 6-bromo-3-cyanoindole as the major product, providing a crucial intermediate for constructing the substituted indole portion of this compound. nih.govacs.org

For the related analogue Nortopsentin D, a highly convergent total synthesis was achieved in seven linear steps. youtube.comnsf.gov The key transformation in this pathway is a pivotal condensation of dione (B5365651) and amidine intermediates, which then undergo a cyclization via a Pinacol-like rearrangement to form the complex trisubstituted (4H)-imidazol-4-one core of the molecule. youtube.comnsf.gov

Amidino-Alpha-Haloketone Condensation Approaches

Strategic Design and Synthesis of this compound Structural Analogues

The modification of the this compound structure is a key strategy for exploring its chemical and biological properties. A primary focus has been the replacement of the central imidazole ring with other five-membered heterocycles.

A significant number of nortopsentin analogues have been synthesized where the central imidazole ring is replaced by a thiazole (B1198619) ring. researchgate.netnih.gov This substitution is often accomplished using the well-established Hantzsch thiazole synthesis. mdpi.comsemanticscholar.org This reaction typically involves the condensation of a thioamide with an α-bromoacetyl derivative. mdpi.com

In these syntheses, one or both of the indole units of the original nortopsentin structure may also be replaced by other aromatic systems, such as 7-azaindole (B17877), 6-azaindole (B1212597), thiophene (B33073), pyridine (B92270), or naphthyl moieties, to create a diverse library of compounds. researchgate.netnih.govmdpi.comnih.gov For example, new series of thiazole derivatives have been created by reacting various indole- or azaindole-carbothioamides with different α-bromoacetyl compounds. semanticscholar.orgnih.govmdpi.com The resulting thiazolyl-bis-indole or mixed indolyl-thiazolyl-aryl/heteroaryl structures are valuable for structure-activity relationship studies. researchgate.netnih.gov

Table 1: Examples of Synthesized Nortopsentin Thiazole Analogues This is an interactive table. Click on the headers to sort.

| Analogue Type | Synthetic Method | Starting Material 1 (Thioamide Source) | Starting Material 2 (α-Halo Ketone Source) | Reference(s) |

|---|---|---|---|---|

| Indolyl-Thiazolyl-Azaindoles | Hantzsch Reaction | Indole-carbothioamides | α-Bromoacetyl-7-azaindoles | researchgate.netsemanticscholar.org |

| Thienyl/Pyridyl-Thiazolyl-Indoles | Hantzsch Reaction | Indole or 7-azaindole thioamides | α-Bromoacetyl-thiophene or pyridine derivatives | mdpi.com |

| Naphthyl-Thiazolyl-Indoles | Hantzsch Reaction | Naphthalene-2-carbothioamide (B1586778) | Substituted 3-bromoacetyl-indoles | nih.govmdpi.com |

| Bis-Azaindolyl Thiazoles | Hantzsch Reaction | Pyrrolo[2,3-b]pyridine-carbothioamides | 3-Bromoacetyl-pyrrolo[2,3-b]pyridines | nih.gov |

Rational Substitution of the Central Imidazole Heterocycle

Pyrazole (B372694) Analogues

The synthesis of 3,5-bis(3′-indolyl)pyrazoles as analogues of nortopsentin has been explored to investigate the impact of replacing the imidazole ring with a pyrazole moiety. jst.go.jpresearchgate.net One reported synthetic approach involves the reaction of 1,3-diketones with hydrazine (B178648) hydrate (B1144303).

In a specific example, the synthesis of a series of 3,5-bis(3′-indolyl)pyrazoles was achieved, and their antiproliferative activities were evaluated against a panel of human tumor cell lines. researchgate.net Several of these pyrazole analogues demonstrated notable inhibitory activity. researchgate.net For instance, some derivatives were selected by the National Cancer Institute (NCI) for screening against their full panel of approximately 60 human tumor cell lines, where they exhibited antiproliferative activity in the micromolar range. researchgate.net One of the most active compounds in this series was effective against all tested cell lines. researchgate.net

Further research has also explored the synthesis of nortopsentin analogues where the imidazole ring was replaced by a pyrazole ring, among other heterocyclic systems. researchgate.netresearchgate.net These studies contribute to a broader understanding of the structural requirements for the biological activity of nortopsentin-related compounds. researchgate.netresearchgate.netresearchgate.net

Thiophene Analogues

Thiophene-containing analogues of nortopsentin, specifically 2,5-bis(3′-indolyl)thiophenes, have been synthesized and evaluated for their biological properties. researchgate.netnih.govmdpi.com The synthesis of these analogues often involves the cyclization of a 1,4-dicarbonyl precursor with a sulfurizing agent, such as Lawesson's reagent. researchgate.net

One study detailed the synthesis of a series of bis-indolylthiophenes and their subsequent evaluation for antiproliferative activity against a panel of human cancer cell lines by the National Cancer Institute. mdpi.com A particularly active compound from this series demonstrated significant potency, especially against the leukemia subpanel. mdpi.com

In other work, the Hantzsch reaction has been employed for the synthesis of new thiazole derivatives structurally related to nortopsentin analogues, where a thiophene ring was introduced to explore its effect on biological activity. unipa.it This highlights the versatility of synthetic strategies in creating diverse nortopsentin analogues. The synthesis of various bis-indolyl five-membered heterocycles, including thiophenes, has been a recurring theme in the quest for novel bioactive compounds. nih.govmdpi.comnih.govnih.gov

Research has also been conducted on thieno[2,3-b]thiophene (B1266192) derivatives, showcasing further exploration of sulfur-containing heterocyclic systems in this context. semanticscholar.orgnih.gov

Furan (B31954) and Isoxazole (B147169) Analogues

The synthesis of furan and isoxazole analogues of nortopsentin has been pursued to investigate the bioisosteric replacement of the central imidazole ring. nih.govmdpi.comnih.govrsc.org

Furan Analogues: The synthesis of 2,5-bis(3′-indolyl)furans has been reported, with these compounds being evaluated for their antiproliferative activity. researchgate.net The synthetic strategy typically involves the acid-catalyzed cyclization of 1,4-diketones.

Isoxazole Analogues: Similarly, 3,5-bis(3′-indolyl)isoxazoles have been synthesized and assessed as potential antitumor agents. researchgate.netnih.gov The construction of the isoxazole ring can be achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov In one study, a series of novel 3,5-bis(3′-indolyl)isoxazoles were synthesized, and their in vitro antiproliferative activity was tested against various human tumor cell lines. researchgate.net The most active derivatives were further evaluated in an extended panel of cell lines, with one compound showing a high degree of tumor selectivity. researchgate.net

The synthesis of these furan and isoxazole analogues is part of a broader effort to create a library of nortopsentin-related compounds with diverse five-membered heterocyclic cores. nih.govmdpi.comnih.gov

Pyrrole (B145914) Analogues

The synthesis of 2,5-bis(3′-indolyl)pyrroles as nortopsentin analogues has been accomplished through a multi-step procedure. semanticscholar.orgnih.gov This typically involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with an amine or ammonia.

A general synthesis of 2,5-bis(3′-indolyl)pyrroles involves the initial transformation of N-methyl indoles into 1,4-butanediones via a Vilsmeier-Haack reaction. semanticscholar.org These 1,4-diketones are then cyclized to form the pyrrole ring. semanticscholar.org Several derivatives prepared through this method have exhibited concentration-dependent antitumor activity against a panel of human tumor cell lines. semanticscholar.orgnih.gov

The exploration of pyrrole-containing analogues is part of a larger investigation into the impact of replacing the central imidazole ring of nortopsentin with various five-membered heterocycles. nih.govmdpi.comnih.gov These studies have consistently shown that such modifications can lead to compounds with significant antiproliferative activity. semanticscholar.orgnih.gov

1,2,4-Thiadiazole (B1232254) Analogues

The synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles represents another strategic modification of the nortopsentin scaffold. mdpi.com These analogues have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. mdpi.com

One synthetic approach to these compounds involves the oxidative cyclization of thioacylamidines. A reported synthesis of a bis-indolyl-1,2,4-thiadiazole series was screened for its cytotoxic effects on prostate, breast, and pancreas cancer cell lines. mdpi.com A lead compound was identified from this series with notable activity against specific cancer cell lines. mdpi.com

The development of these 1,2,4-thiadiazole analogues is part of a broader research effort to explore the therapeutic potential of nortopsentin-related structures containing different five-membered heterocyclic cores. nih.govmdpi.comnih.gov

1,2,4-Oxadiazole (B8745197) Analogues

The replacement of the central imidazole ring of nortopsentin with a 1,2,4-oxadiazole moiety has led to the synthesis of novel analogues with promising cytotoxic activity. researchgate.netresearchgate.netnih.gov These syntheses often involve the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative.

In one study, new nortopsentin analogues were synthesized where the imidazole ring was replaced by a 1,2,4-oxadiazole and one of the indole moieties was substituted with a 7-azaindole portion. nih.gov These compounds were screened against a colon rectal carcinoma cell line, and the most active derivatives were further investigated in other human tumor cells, showing IC50 values in the micromolar and submicromolar range. researchgate.netnih.gov

Another series of topsentin (B55745) analogues with a central 1,2,4-oxadiazole ring was synthesized and evaluated for antiproliferative activity against the National Cancer Institute's 60-cell line panel. researchgate.net The most potent compounds were further tested in various pancreatic ductal adenocarcinoma cell lines. researchgate.net The synthesis of bis-(indolyl)-1,3,4-oxadiazoles has also been reported as a strategy to generate potent cytotoxic agents. mdpi.com

More recent work has focused on the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) nortopsentin derivatives and their evaluation against pancreatic ductal adenocarcinoma. mdpi.comdntb.gov.ua

Pyrazine (B50134) and Triazinone Analogues

The structural diversity of nortopsentin analogues has been expanded to include six-membered heterocyclic rings like pyrazine and triazinone. nih.govmdpi.comnih.gov

Pyrazine Analogues: The synthesis of bis(indolyl)pyrazines has been reported as analogues of cytotoxic marine bis(indole) alkaloids. mdpi.com These compounds have been evaluated for their cytotoxic activities. mdpi.comnih.gov One synthetic approach involves the condensation of a 1,2-diamino species with a 1,2-dicarbonyl compound. unimas.my The resulting pyrazine derivatives have shown notable cytotoxicity in the low micromolar range against various human tumor cell lines. nih.govencyclopedia.pub

Triazinone Analogues: Bis(indolyl) triazinones have also been synthesized as nortopsentin analogues. mdpi.com A series of these compounds were synthesized and evaluated for their in vitro anticancer activity. encyclopedia.pubencyclopedia.pub Certain derivatives exhibited significant antiproliferative activity against human cervical cancer cell lines. encyclopedia.pubencyclopedia.pub

The inclusion of these six-membered rings as spacers between the indole units represents a significant departure from the five-membered core of the parent nortopsentin, leading to the discovery of new structure-activity relationships. nih.gov

Pyridine Analogues

The structural modification of nortopsentin has extended to the replacement of the core imidazole ring and/or the indole moieties with pyridine rings. researchgate.netmdpi.com These modifications aim to explore new structure-activity relationships and develop analogues with improved biological profiles.

One approach involves a one-pot, four-component domino protocol. This reaction condenses 3-(1H-indol-3-yl)-3-oxopropanenitrile with various substituted aldehydes, 3-indolyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid. mdpi.com This method efficiently produces 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridine-5-carbonitriles. mdpi.com The yield of this reaction is notably high, with the synthesis of 2,6-di(1H-indol-3-yl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile reaching 96%. mdpi.com

Another synthetic strategy focuses on creating analogues where a pyridine ring is linked to an indole or azaindole moiety via a thiazole spacer. mdpi.com In this synthesis, key intermediates like 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide are reacted with indole- or 7-azaindole-carbothioamides in refluxing ethanol (B145695). This reaction yields a series of substituted 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromides. mdpi.com These pyridine-containing nortopsentin analogues have been evaluated for their ability to inhibit bacterial biofilm formation, with some showing marked selectivity against Gram-positive pathogens. mdpi.commdpi.com

| Analogue Type | Synthetic Method | Key Reactants | Reported Yield | Reference |

|---|---|---|---|---|

| 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles | One-pot four-component domino reaction | 3-(1H-indol-3-yl)-3-oxopropanenitrile, substituted aldehydes, 3-indolyl methyl ketone, ammonium acetate | Up to 96% | mdpi.com |

| 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromides | Hantzsch thiazole synthesis | 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, indole-carbothioamides | 73-99% | mdpi.com |

Modification of Indole Moieties through Azaindole Substitution

The substitution of one or both indole rings in the nortopsentin scaffold with azaindole isomers (pyrrolo-pyridines) is a key strategy to modulate physicochemical and pharmacological properties. researchgate.net This modification introduces a nitrogen atom into the six-membered ring of the indole system, which can alter hydrogen bonding capabilities, pKa, solubility, and target binding affinity. researchgate.netsci-hub.se

7-Azaindole Derivatives

The replacement of indole with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has been extensively studied. sci-hub.se In several series of analogues, the central imidazole ring of nortopsentin was replaced by other heterocycles like thiazole or 1,2,4-oxadiazole, in conjunction with the introduction of a 7-azaindole moiety. nih.govresearchgate.netmdpi.com

For instance, a series of 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines was synthesized where one indole unit was replaced by 7-azaindole. researchgate.netmdpi.com Two compounds from this series demonstrated significant antiproliferative activity against the full panel of approximately 60 human tumor cell lines at the National Cancer Institute (NCI), with GI50 values ranging from nanomolar to low micromolar levels. researchgate.net The mechanism was found to be pro-apoptotic, inducing cell cycle arrest in the G2/M phase. researchgate.netmdpi.com

In another variation, both indole units of nortopsentin were substituted with 7-azaindole moieties in a thiazole analogue series. mdpi.comnih.gov The synthesis involved a Hantzsch reaction between pyrrolo[2,3-b]pyridine-carbothioamides and 3-bromoacetyl-pyrrolo[2,3-b]pyridines. nih.gov A leading compound from this series, where both indoles are replaced by 7-azaindoles, showed potent cytotoxic activity against a broad spectrum of cancer cell lines, with GI50 values between 0.81 and 27.7 µM. mdpi.com This compound was found to induce apoptosis and block the cell cycle in the G2/M phase. mdpi.com

Furthermore, nortopsentin analogues have been created by replacing the central imidazole with a 1,2,4-oxadiazole ring and one indole with a 7-azaindole portion. nih.govnih.gov Two derivatives from this class, both containing a 5-bromo-1-methyl-7-azaindole moiety, showed potent cytotoxic activity against several human tumor cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer, with IC50 values in the submicromolar to micromolar range. mdpi.comnih.gov These compounds were found to arrest the cell cycle in the G0-G1 phase. nih.govnih.gov

6-Azaindole Derivatives

Analogues incorporating 6-azaindole (1H-pyrrolo[2,3-c]pyridine) have also been synthesized and evaluated. mdpi.comresearchgate.net In one reported series, the central imidazole was replaced by a thiazole ring, and one of the two indole units was substituted with a 6-azaindole moiety. mdpi.comnih.gov A representative compound from this series exhibited cytotoxic activity against the NCI-60 panel of human cancer cell lines, with GI50 values ranging from 0.93 to 4.70 µM. mdpi.com Investigation into its mechanism revealed a dose-dependent effect; low concentrations induced autophagic death and G1 cell cycle arrest, while higher concentrations triggered apoptosis. mdpi.com

5-Azaindole (B1197152) Derivatives

The synthesis of nortopsentin analogues featuring a 5-azaindole (1H-pyrrolo[3,2-b]pyridine) moiety has also been explored. In a notable series, the imidazole ring of the parent compound was replaced by a thiazole ring, and one of the indole units was substituted by a 5-azaindole ring. nih.gov These derivatives were tested against the NCI's full panel of cell lines and demonstrated good antiproliferative activity, with GI50 values in the micro- to submicromolar range. nih.gov Certain compounds were particularly effective against the leukemia subpanel, with GI50 values as low as 0.24 µM. nih.gov

| Analogue Type | Modifications | Reported Activity (GI₅₀ or IC₅₀) | Cell Lines | Reference |

|---|---|---|---|---|

| Thiazolyl-7-azaindole | 1x Indole → 1x 7-Azaindole; Imidazole → Thiazole | Nanomolar to low micromolar GI₅₀ range | NCI-60 Panel | researchgate.net |

| bis-(Thiazolyl-7-azaindole) | 2x Indole → 2x 7-Azaindole; Imidazole → Thiazole | 0.81–27.7 µM GI₅₀ range | NCI-60 Panel | mdpi.com |

| Oxadiazolyl-7-azaindole | 1x Indole → 1x 7-Azaindole; Imidazole → 1,2,4-Oxadiazole | 0.65–1.93 µM IC₅₀ range | MCF-7, HCT-116, HeLa | mdpi.comnih.gov |

| Thiazolyl-6-azaindole | 1x Indole → 1x 6-Azaindole; Imidazole → Thiazole | 0.93–4.70 µM GI₅₀ range | NCI-60 Panel | mdpi.com |

| Thiazolyl-5-azaindole | 1x Indole → 1x 5-Azaindole; Imidazole → Thiazole | 0.24–2.16 µM GI₅₀ range | NCI Leukemia & Breast Cancer Subpanels | nih.gov |

Incorporation of Alternative Substituents and Flexible Linkers

Naphthyl-Containing Analogues

To further probe the structure-activity relationships of nortopsentin analogues, researchers have replaced one of the indole units with a naphthyl moiety. mdpi.comnih.gov This modification investigates the impact of a larger, purely aromatic system on biological activity. mdpi.com The synthesis of these compounds typically involves a Hantzsch reaction, where a naphthalene-2-carbothioamide is reacted with various 3-haloacetylindole or 3-haloacetyl-7-azaindole intermediates in refluxing ethanol. nih.gov This yields regioisomeric products, such as 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles. mdpi.comnih.gov

The resulting naphthyl-containing analogues were screened for cytotoxicity against several human tumor cell lines. mdpi.comnih.gov Three compounds, in particular, showed promising antiproliferative activity against the MCF-7 breast cancer cell line, with GI50 values in the low micromolar range (2.13 µM, 3.26 µM, and 5.14 µM). mdpi.comnih.gov Further studies on their mode of action in MCF-7 cells revealed that these compounds act as pro-apoptotic agents. mdpi.comnih.gov They induce a significant shift of viable cells towards early apoptosis without causing necrosis and perturb the cell cycle, leading to an accumulation of cells in the G2/M phase. nih.govmdpi.comnih.gov

Hydrazide-Linked Bis-Indoles

The synthesis of bis-indole analogues featuring a hydrazide linker involves a multi-step process. mdpi.com One reported strategy begins with the creation of methyl 4-(di(1H-indol-3-yl) methyl)benzoate. mdpi.com This intermediate is then treated with hydrazine hydrate in ethanol at reflux (78 °C) for 3-4 hours to yield 4-(di(1H-indol-3-yl) methyl)benzohydrazide. mdpi.com This benzohydrazide (B10538) serves as a key building block for further derivatization. For instance, reacting it with a corresponding isothiocyanate in ethanol leads to the formation of N-substituted 5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com

Semisynthetic Derivatization of this compound and its Family Members

Semisynthetic modifications of the nortopsentin family are crucial for exploring structure-activity relationships and enhancing biological properties.

Methylation Strategies and Resulting Analogues

Methylation is a key semisynthetic strategy applied to the nortopsentin family, often leading to analogues with significantly enhanced biological activity. researchgate.netnih.gov The methylated derivatives of nortopsentins A, B, and C have demonstrated enhanced cytotoxic activity in P388 cells compared to the parent natural products. nih.gov

A notable example involves Nortopsentin D, a bis(indole) alkaloid which is naturally inactive. researchgate.net Its structural elucidation relied heavily on the creation of its N-methyl derivatives. researchgate.netresearchgate.net While the natural Nortopsentin D and some of its partially methylated semisynthetic derivatives proved inactive against KB tumoral cells, the introduction of additional methyl groups led to a highly cytotoxic analogue. researchgate.netresearchgate.net Similarly, while the natural product Nortopsentin E is inactive, its methylated derivative shows high cytotoxicity against KB cell lines and antifungal activity. researchgate.net This highlights the profound impact of methylation on the bioactivity of the nortopsentin scaffold. researchgate.netnsf.gov

| Parent Compound | Modification | Resulting Analogue(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Nortopsentins A, B, C | Methylation | Methylated Nortopsentins A, B, C | Enhanced cytotoxic activity in P388 cells. | nih.gov |

| Nortopsentin D | N-methylation | N-methyl derivatives 8-11 | Conversion from inactive to highly cytotoxic. | researchgate.net |

| Nortopsentin E | Methylation | Methylated Nortopsentin E | Gained high cytotoxicity and antifungal activity. | researchgate.net |

Catalytic Hydrogenation for Analogue D Formation

Catalytic hydrogenation has been employed as a semisynthetic route to create specific nortopsentin analogues. nsf.gov Notably, the catalytic hydrogenation of nortopsentins A, B, and C has been reported to yield a synthetic analogue referred to as Analogue D. nsf.gov It is important to distinguish this synthetic "Analogue D" from the naturally occurring, structurally distinct alkaloid named Nortopsentin D, which possesses a complex trisubstituted (4H)-imidazol-4-one core. researchgate.netnsf.gov The hydrogenation process would likely be incompatible with the bromide substituent present on other members of the nortopsentin family. nih.gov

Preclinical Pharmacological Investigations of Nortopsentin B and Analogues

Antiproliferative and Antitumor Activities

Nortopsentins and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical studies. nih.gov Structural modifications of the parent compounds have yielded a broad spectrum of analogues with enhanced antitumor activity against human cancers, including but not limited to, bladder, colon, gastric, liver, lung, breast, melanoma, ovarian, pancreatic, prostate, and uterine cancers. unipa.itresearchgate.net

The initial discovery of nortopsentins A, B, and C revealed their cytotoxic potential against the P388 murine leukemia cell line. unipa.it These natural products displayed IC50 values of 7.6 µM, 7.8 µM, and 1.7 µM, respectively. unipa.it Further research has shown that topsentin (B55745) B1, a related compound, also exhibits significant cytotoxicity against the P388 cell line with an IC50 of 4.1 ± 1.4 µM. encyclopedia.pubmdpi.com

Synthetic modifications of the nortopsentin structure have led to analogues with improved potency. For instance, tri- and tetramethylated derivatives of nortopsentin B demonstrated markedly enhanced cytotoxicity against P388 cells, with IC50 values of 0.9 µM and 0.34 µM, respectively. unipa.itnih.gov The replacement of the indole (B1671886) nitrogen with a methyl group in nortopsentins A-C also resulted in a significant improvement in cytotoxicity against P388 cells, with GI50 values in the range of 0.8–2.1 μM. nih.gov In contrast, the introduction of a bromine substituent has been observed to reduce cytotoxicity. encyclopedia.pub

Table 1: In Vitro Cytotoxicity of this compound and Analogues against P388 Murine Leukemia Cell Line

| Compound | IC50 (µM) | GI50 (µM) | Citation |

|---|---|---|---|

| Nortopsentin A | 7.6 | 4.5-20.7 | unipa.itnih.gov |

| This compound | 7.8 | - | unipa.it |

| Nortopsentin C | 1.7 | 4.5-20.7 | unipa.itnih.gov |

| Topsentin B1 | 4.1 ± 1.4 | - | encyclopedia.pubmdpi.com |

| Tri-methylated this compound derivative | 0.9 | - | unipa.itnih.gov |

| Tetra-methylated this compound derivative | 0.34 | - | unipa.itnih.gov |

| N-methylated Nortopsentin A-C derivatives | - | 0.8-2.1 | nih.gov |

The antiproliferative effects of nortopsentin and its analogues extend to a wide range of human cancer cell lines, demonstrating their potential as broad-spectrum antitumor agents.

Nortopsentin analogues have shown notable activity against human leukemia cell lines. For instance, a bisindole thiophene (B33073) derivative was particularly effective against a panel of leukemic cell lines, including HL-60, with GI50 values ranging from 0.34 to 3.54 µM. encyclopedia.pubencyclopedia.pub Topsentin B1 also exhibited a moderate inhibitory effect on HL-60 cells, with an IC50 of 15.7 ± 4.3 µM. encyclopedia.pubmdpi.com Furthermore, fascaplysin, another marine-derived bisindole alkaloid, has been found to induce cell death in HL-60 cells through a combination of apoptosis and autophagy. encyclopedia.pubencyclopedia.pub

Table 2: In Vitro Cytotoxicity of Nortopsentin Analogues against Human Leukemia Cell Lines

| Cell Line | Analogue Class | Compound | GI50 (µM) | IC50 (µM) | Citation |

|---|---|---|---|---|---|

| HL-60 | Bisindole thiophene | 20 | 0.34 - 3.54 | - | encyclopedia.pubencyclopedia.pub |

| HL-60 | Topsentin | Topsentin B1 | - | 15.7 ± 4.3 | encyclopedia.pubmdpi.com |

| CCRF-CEM | Bisindole thiophene | 20 | 0.34 - 3.54 | - | encyclopedia.pubencyclopedia.pub |

| MOLT-4 | Bisindole thiophene | 20 | 0.34 - 3.54 | - | encyclopedia.pubencyclopedia.pub |

| RPMI-8226 | Bisindole thiophene | 20 | 0.34 - 3.54 | - | encyclopedia.pubencyclopedia.pub |

| K-562 | Bisindole thiophene | 20 | 0.34 - 3.54 | - | encyclopedia.pubencyclopedia.pub |

The antiproliferative activity of nortopsentin analogues has been evaluated against several breast cancer cell lines. Thiazole (B1198619) analogues have demonstrated activity, with compound 3b being the most active against the breast cancer subpanel, showing GI50 values ranging from 0.27 to 2.16 µM. mdpi.com Other thiazole nortopsentin analogues have also shown good antiproliferative activity against the MCF-7 cell line, with GI50 values in the micromolar range. unipa.it

Bis-indolyl-1,3,4-oxadiazole derivatives have also been synthesized and tested, with some compounds showing cytotoxicity against MDA-MB-231 and MCF-7 cell lines. unipa.it For example, compound 16e exhibited IC50 values of 12.17 ± 1.1 µM and 1.8 ± 0.9 µM against MDA-MB-231 and MCF-7, respectively. unipa.it Another analogue, 16h, showed IC50 values of 10.23 ± 1.3 µM and 2.6 ± 0.89 µM against the same cell lines. unipa.it Topsentin B1 has also been shown to have anti-proliferative effects on T47D cells. encyclopedia.pubmdpi.com

Table 3: In Vitro Cytotoxicity of Nortopsentin Analogues against Human Breast Cancer Cell Lines

| Cell Line | Analogue Class | Compound | GI50 (µM) | IC50 (µM) | Citation |

|---|---|---|---|---|---|

| MCF-7 | Thiazole analogue | 3b | 0.27-2.16 | - | mdpi.com |

| MCF-7 | Bis-indolyl-1,3,4-oxadiazole | 16e | - | 1.8 ± 0.9 | unipa.it |

| MCF-7 | Bis-indolyl-1,3,4-oxadiazole | 16h | - | 2.6 ± 0.89 | unipa.it |

| MDA-MB-231 | Thiazole analogue | 3b | 0.27-2.16 | - | mdpi.com |

| MDA-MB-231 | Bis-indolyl-1,3,4-oxadiazole | 16e | - | 12.17 ± 1.1 | unipa.it |

| MDA-MB-231 | Bis-indolyl-1,3,4-oxadiazole | 16h | - | 10.23 ± 1.3 | unipa.it |

| T47D | Topsentin | Topsentin B1 | - | - | encyclopedia.pubmdpi.com |

Nortopsentin analogues have shown significant promise in targeting colorectal cancer cells. Thiazole analogues 3b and 3f were found to be selective against the HCT-116 cell line, with GI50 values of 0.93 µM and 0.18 µM, respectively. mdpi.com Two series of nortopsentin thiazolyl analogues, where the indole units were replaced by 7-azaindole (B17877) or 6-azaindole (B1212597) moieties, inhibited the growth of HCT-116 cells at low micromolar concentrations. nih.govscienceopen.com

Furthermore, new indolyl-1,2,4-oxadiazol-7-azaindole analogues were prescreened against the HCT-116 cell line, with two compounds (17a and 17b) demonstrating the highest cytotoxic activity with IC50 values of 1.93 µM and 3.55 µM, respectively. unipa.itmdpi.com Topsentin B1 has also demonstrated anti-proliferative effects on HCT-8 human tumor cells. encyclopedia.pubmdpi.com

Table 4: In Vitro Cytotoxicity of Nortopsentin Analogues against Human Colorectal Cancer Cell Lines

| Cell Line | Analogue Class | Compound | GI50 (µM) | IC50 (µM) | Citation |

|---|---|---|---|---|---|

| HCT-116 | Thiazole analogue | 3b | 0.93 | - | mdpi.com |

| HCT-116 | Thiazole analogue | 3f | 0.18 | - | mdpi.com |

| HCT-116 | Indolyl-1,2,4-oxadiazol-7-azaindole | 17a | - | 1.93 | unipa.itmdpi.com |

| HCT-116 | Indolyl-1,2,4-oxadiazol-7-azaindole | 17b | - | 3.55 | unipa.itmdpi.com |

| HCT-8 | Topsentin | Topsentin B1 | - | - | encyclopedia.pubmdpi.com |

The DU145 human prostate cancer cell line, known for its aggressive nature, has also been a target for nortopsentin analogues. A bromo-substituted 1,3,4-oxadiazole (B1194373) analogue, 15b, was identified as a highly potent compound, exhibiting an IC50 value of 20 nM against the DU145 cell line. mdpi.com This highlights the potential for developing highly effective and selective prostate cancer therapies based on the nortopsentin scaffold.

Table 5: In Vitro Cytotoxicity of a Nortopsentin Analogue against a Human Prostate Cancer Cell Line

| Cell Line | Analogue Class | Compound | IC50 (nM) | Citation |

|---|---|---|---|---|

| DU145 | Bromo-substituted 1,3,4-oxadiazole | 15b | 20 | mdpi.com |

Broad-Spectrum In Vitro Antitumor Activity against Human Cancer Cell Lines

Cervical Cancer (e.g., HeLa)

Nortopsentin analogues have demonstrated notable cytotoxic effects against the HeLa human cervical cancer cell line. A series of 1,3,4-oxadiazole derivatives, specifically compounds 16e, 16f, and 16h, exhibited significant cytotoxicity with IC50 values of 9.23 µM, 9.4 µM, and 6.34 µM, respectively. mdpi.com Other compounds from the same series, including 16a, 16b, 16g, and 16i, showed moderate cytotoxicity against HeLa cells. mdpi.com

Further studies on different analogue series revealed that indolyl-1,2,4-oxadiazol-7-azaindole derivatives, such as 17a and 17b, were effective against HeLa cells, with IC50 values in the micromolar and submicromolar range. unipa.itmdpi.com Similarly, nortopsentin analogues 47 and 48 showed significant cytotoxicity against HeLa cells, with IC50 values ranging from 0.65 to 13.96 µM. mdpi.com The related bisindole alkaloids, dragmacidins G and H, also displayed moderate cytotoxicity against HeLa cells, with IC50 values of 4.2 and 4.6 µM, respectively. encyclopedia.pub

Table 1: Cytotoxicity of Nortopsentin Analogues against HeLa Cervical Cancer Cells

| Compound/Analogue | Cell Line | Measurement | Value (µM) | Reference |

| Analogue 16h | HeLa | IC50 | 6.34 | mdpi.com |

| Analogue 16e | HeLa | IC50 | 9.23 | mdpi.com |

| Analogue 16f | HeLa | IC50 | 9.4 | mdpi.com |

| Analogues 17a, 17b | HeLa | IC50 | Micromolar/Submicromolar | unipa.itmdpi.com |

| Analogues 47, 48 | HeLa | IC50 | 0.65–13.96 | mdpi.com |

| Dragmacidin G | HeLa | IC50 | 4.2 | encyclopedia.pub |

| Dragmacidin H | HeLa | IC50 | 4.6 | encyclopedia.pub |

Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (e.g., Panc-1, BxPC-3, Suit-2, Capan-1, PaTu-T)

The efficacy of nortopsentin analogues has been extensively evaluated in a variety of pancreatic ductal adenocarcinoma (PDAC) cell lines. A series of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) nortopsentin derivatives were tested against BxPC-3, Panc-1, Suit-2, Capan-1, and PaTu-T cells. nih.govmdpi.comnih.gov The five most potent compounds in this series demonstrated EC50 values in the submicromolar to micromolar range and were also found to significantly reduce cell migration. nih.govnih.gov Specifically, compounds 3b, 3e, 4c, 5b, and 6c were identified as the most active. nih.gov Compounds 3b and 5b also showed activity against a primary PDAC cell culture (PDAC-3) and a gemcitabine-resistant cell line (Panc-1-GR). nih.govresearchgate.net

Other research identified nortopsentin analogues 12b and 13g as having remarkable in vitro antiproliferative activity against PDAC lines including SUIT-2, Capan-1, Panc-1, and the gemcitabine-resistant Panc-1R, with IC50 values from the micromolar to submicromolar level. researchgate.net The bis-indolyl-pyrrole analogue 1a was found to have selective activity against the PAXF PANC-1 cell line. researchgate.net The natural product Dragmacidin G was also tested against several PDAC cell lines, showing IC50 values of 18 µM in PANC-1, 14 µM in BxPC-3, and 26 µM in MIA PaCa-2 cells after 72 hours of treatment. mdpi.comencyclopedia.pub

Table 2: Activity of Nortopsentin Analogues against PDAC Cell Lines

| Compound/Analogue | Cell Line(s) | Measurement | Value (µM) | Reference |

| Oxadiazole/Thiadiazole Analogues | BxPC-3, Panc-1, Suit-2, Capan-1, PaTu-T | EC50 | Submicromolar-Micromolar | nih.govmdpi.comnih.gov |

| Analogue 12b, 13g | SUIT-2, Capan-1, Panc-1, Panc-1R | IC50 | Micromolar-Submicromolar | researchgate.net |

| Dragmacidin G | PANC-1 | IC50 | 18 | mdpi.comencyclopedia.pub |

| Dragmacidin G | BxPC-3 | IC50 | 14 | mdpi.comencyclopedia.pub |

| Dragmacidin G | MIA PaCa-2 | IC50 | 26 | mdpi.comencyclopedia.pub |

Non-Small Cell Lung Cancer (e.g., A-549)

Several nortopsentin analogues have shown cytotoxic potential against the A-549 non-small cell lung cancer (NSCLC) cell line. The 1,3,4-oxadiazole derivative 16h displayed good cytotoxicity with an IC50 value of 3.3 µM. mdpi.com Another thiazole analogue, compound 2y, was also confirmed to inhibit the growth of A549 cells, with EC50 values in the micromolar range. mdpi.com Furthermore, a series of bis-indolyl-4-trifluoromethyl-pyridines were tested, with compound 23a showing activity against A549 cells with a GI50 value of 1.7 µM. mdpi.com The related marine alkaloid Dragmacidon A also demonstrated significant anti-cancer activity against A549 cells, with a reported IC50 value of 3.1 µM. mdpi.com

Table 3: Cytotoxicity of Nortopsentin Analogues against A-549 NSCLC Cells

| Compound/Analogue | Cell Line | Measurement | Value (µM) | Reference |

| Analogue 16h | A-549 | IC50 | 3.3 | mdpi.com |

| Analogue 23a | A-549 | GI50 | 1.7 | mdpi.com |

| Analogue 2y | A-549 | EC50 | Micromolar Range | mdpi.com |

| Dragmacidon A | A-549 | IC50 | 3.1 | mdpi.com |

Central Nervous System (CNS) Tumors

Derivatives of nortopsentin have been identified as having significant anti-tumour activity against human cell lines derived from central nervous system (CNS) cancers. unipa.itnih.govmdpi.com A range of bis-indolyl-thiazoles (compounds 1b–j) demonstrated broad effects against a CNS cancer panel. mdpi.com More specifically, derivative 18b showed selectivity for the SF-539 CNS cell line with a GI50 of 1.81 µM. mdpi.com Other classes of analogues, including bis-indolyl-pyrazines and indolyl-pyrimidines, have also been evaluated against CNS cancer subpanels. mdpi.com A synthesized pyrazinone bisindole compound, number 67, was reported to have a strong inhibitory effect on CNS cancer cell lines, with GI50 values ranging from 6.6 to 74.8 µM. mdpi.comencyclopedia.pub

Table 4: Activity of Nortopsentin Analogues against CNS Tumor Cell Lines

| Compound/Analogue | Cell Line | Measurement | Value (µM) | Reference |

| Analogue 18b | SF-539 | GI50 | 1.81 | mdpi.com |

| Compound 67 | CNS Panel | GI50 | 6.6–74.8 | mdpi.comencyclopedia.pub |

| Analogues 1b-j | CNS Panel | GI50 | Broad Effects | mdpi.com |

Ovarian Cancer

Nortopsentin and its derivatives have shown activity against ovarian cancer cell lines in preclinical studies. unipa.itnih.govmdpi.com For instance, the bis-indolyl-thiazole compound 1a displayed highly selective in vitro cytotoxicity against the IGROV1 ovarian cancer cell line, with a GI50 of 8.14 µM. unipa.itmdpi.com The broader series of bis-indolyl-thiazoles (1a-j) and other analogues like bis-indolyl-pyrazines and indolyl-pyrimidines were tested against the NCI's ovarian cancer subpanel. mdpi.com Additionally, the pyrazinone bisindole compound 67 was found to inhibit a variety of tumor cell lines, including those from ovarian cancer, with GI50 values in the range of 6.6–74.8 µM. mdpi.comencyclopedia.pub Conversely, the OVXF 899L ovarian cancer cell line was noted to be particularly less sensitive to the analogue 1a. researchgate.net

Table 5: Activity of Nortopsentin Analogues against Ovarian Cancer Cell Lines

| Compound/Analogue | Cell Line | Measurement | Value (µM) | Reference |

| Analogue 1a | IGROV1 | GI50 | 8.14 | unipa.itmdpi.com |

| Compound 67 | Ovarian Panel | GI50 | 6.6–74.8 | mdpi.comencyclopedia.pub |

Renal Cancer

The antiproliferative properties of nortopsentin derivatives have been investigated in renal cancer cell lines. unipa.itnih.govmdpi.com Within a series of tested compounds, derivative 18b was notably selective for the CAKI-1 renal cancer cell line, showing a GI50 value of 1.70 µM. mdpi.com Bis-indolyl-thiazole compounds were among the analogues tested against the National Cancer Institute's renal cancer subpanel. mdpi.com The pyrazinone bisindole compound 67 also demonstrated inhibitory effects on kidney cancer cell lines, with GI50 values between 6.6–74.8 µM. mdpi.comencyclopedia.pub However, some renal cancer cell lines, such as RXF 393NL and RXF 486L, were found to be less sensitive to the effects of the bis-indolyl-pyrrole analogue 1a. researchgate.net

Table 6: Activity of Nortopsentin Analogues against Renal Cancer Cell Lines

| Compound/Analogue | Cell Line | Measurement | Value (µM) | Reference |

| Analogue 18b | CAKI-1 | GI50 | 1.70 | mdpi.com |

| Compound 67 | Renal Panel | GI50 | 6.6–74.8 | mdpi.comencyclopedia.pub |

Sarcoma

Investigations into nortopsentin analogues have included their effects on sarcoma cell lines. unipa.itnih.gov A thiazole nortopsentin analogue, compound 2y, was shown to inhibit the growth of the Saos2 osteosarcoma cell line with an EC50 value in the micromolar range. mdpi.com In a separate study, the 2,5-bis(3′-indolyl)pyrrole analogue 1b showed pronounced activity against the sarcoma cell line SXF SAOS-2, and analogue 1a also demonstrated selective activity against this line. researchgate.netnih.gov

Table 7: Activity of Nortopsentin Analogues against Sarcoma Cell Lines

| Compound/Analogue | Cell Line | Measurement | Value | Reference |

| Analogue 2y | Saos2 | EC50 | Micromolar Range | mdpi.com |

| Analogue 1a | SXF SAOS-2 | - | Selective Activity | researchgate.net |

| Analogue 1b | SXF SAOS-2 | - | Pronounced Activity | researchgate.netnih.gov |

Pleural Mesothelioma

Nortopsentin analogues have demonstrated notable activity against mesothelioma, a particularly aggressive cancer. mdpi.comnih.govresearchgate.netresearchgate.net Specifically, indolyl-thiazolyl-azaindole derivatives of nortopsentin were tested against STO and Meso II primary cell cultures derived from human diffuse malignant peritoneal mesothelioma (DMPM). mdpi.com These compounds exhibited inhibitory activity against cyclin-dependent kinase 1 (CDK1) with IC50 values in the range of 0.64 to 0.89 μM. mdpi.com This is comparable to established CDK1 inhibitors. mdpi.com Further research into nortopsentin analogues, where the imidazole (B134444) ring was replaced by a thiazole and one or both indole units were substituted, showed these compounds to be potent against a wide array of cell lines, including DMPM. researchgate.net These analogues also functioned as CDK1 inhibitors. researchgate.net

In Vivo Antitumor Efficacy in Animal Models

The antitumor potential of nortopsentin and its derivatives has been substantiated in various animal models. The parent compounds, Nortopsentins A, B, and C, initially demonstrated in vitro cytotoxicity against the P388 murine leukemia cell line. mdpi.comnih.govnih.govunipa.it Topsentin, a related compound, showed in vivo activity against both P388 leukemia and B16 melanoma in mice. mdpi.com

More advanced studies involving synthetic analogues have shown promising results. In a mouse model of DMPM, the intraperitoneal administration of selected indolyl-thiazolyl-azaindole derivatives led to a significant inhibition of tumor volume, ranging from 58% to 75%. mdpi.comcore.ac.uk Notably, these treatments were well-tolerated and resulted in two complete responses within each treated group. mdpi.comcore.ac.uk Further studies on DMPM xenografts confirmed that effective doses of these derivatives could significantly reduce tumor volume. researchgate.netnih.gov

Anti-inflammatory Properties

This compound and its related compounds possess significant anti-inflammatory characteristics, as demonstrated in both in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

The anti-inflammatory mechanism of nortopsentins appears to be linked to the inactivation of phospholipase A2 (PLA2). researchgate.netnih.gov In an in vitro assay using bee venom PLA2, this compound, at a final concentration of 1 µM, showed a 27% inactivation of the enzyme. researchgate.netgoogle.com For comparison, Nortopsentin A and C at the same concentration exhibited 30% and 26% inactivation, respectively. researchgate.netgoogle.com

| Compound | Final Concentration | % Inactivation |

|---|---|---|

| Nortopsentin A | 1 µM | 30 |

| This compound | 1 µM | 27 |

| Nortopsentin C | 1 µM | 26 |

| Topsentin | 1 µM | 67 |

| Bromotopsentin | 1 µM | 33 |

In Vivo Anti-inflammatory Activity in Animal Models

In vivo studies have confirmed the anti-inflammatory effects of nortopsentins. The mouse ear oedema inhibition assay is a standard model for assessing topical anti-inflammatory activity. When tested in this assay using phorbol (B1677699) myristate acetate (B1210297) (PMA) as the inflammatory agent, this compound applied at a dose of 50 µ g/ear resulted in a 38.2% inhibition of edema. researchgate.net In the same assay, Nortopsentin A and C demonstrated 98.1% and 70.1% inhibition, respectively. mdpi.com Another study using resiniferatoxin (B1680534) (RTX) to induce neurogenic inflammation found that Nortopsentin C at 50 µ g/ear inhibited edema by 98.4%. nih.govunipa.it

| Compound | Dose (µg/ear) | % Edema Inhibition |

|---|---|---|

| Nortopsentin A | 50 | 98.1 |

| This compound | 50 | 38.2 |

| Nortopsentin C | 50 | 70.1 |

Antifungal Activities

Activity against Candida albicans

The nortopsentin class of compounds has been recognized for its antifungal properties, particularly against the opportunistic pathogen Candida albicans. mdpi.comnih.gov The initial discovery of Nortopsentins A, B, and C highlighted their significant antifungal activity. unipa.it Specifically, this compound exhibited a minimum inhibitory concentration (MIC) of 6.2 µM against C. albicans. nih.gov In comparison, Nortopsentin A and C had MIC values of 3.1 µM and 12.5 µM, respectively. nih.gov These findings underscore the potential of nortopsentins as a structural scaffold for the development of new antifungal agents. mdpi.comnih.govnih.gov

| Compound | MIC (µM) |

|---|---|

| Nortopsentin A | 3.1 |

| This compound | 6.2 |

| Nortopsentin C | 12.5 |

Activity against Yeast

This compound has demonstrated notable antifungal properties, particularly against yeast. Early studies identified its activity against Candida albicans. nih.govunipa.it Research has determined the minimum inhibitory concentration (MIC) of this compound against C. albicans to be 6.2 µM. nih.govunipa.it The broader family of nortopsentin alkaloids, including Nortopsentins A and C, also exhibit activity against this opportunistic pathogen, with MIC values of 3.1 µM and 12.5 µM, respectively. nih.govunipa.it

Further investigations into related structures revealed that a methylated derivative of Nortopsentin E, another member of the bis-indolyl alkaloid family, also possesses antifungal activity against yeast. nih.govunipa.it This suggests that the bis-indolyl imidazole scaffold is a promising framework for the development of antifungal agents. nih.gov

| Compound | Organism | Activity (MIC) |

| Nortopsentin A | Candida albicans | 3.1 µM nih.govunipa.it |

| This compound | Candida albicans | 6.2 µM nih.govunipa.it |

| Nortopsentin C | Candida albicans | 12.5 µM nih.govunipa.it |

Activity against Phytopathogenic Fungi

Nortopsentin alkaloids have been identified for the first time as having potent activity against phytopathogenic fungi, presenting a new potential application in plant protection. nih.gov Studies have shown that these natural products and their synthetic analogues display broad-spectrum fungicidal activities against a variety of plant pathogens. nih.govresearchgate.net

In one study, several nortopsentin analogues were tested against 14 different types of phytopathogenic fungi, with many derivatives showing significant inhibition at a concentration of 50 μg/mL. researchgate.net Notably, certain analogues demonstrated superior or comparable efficacy to commercial fungicides. For instance, compounds 2p and 2f were more effective against Alternaria solani than both carbendazim (B180503) and chlorothalonil. researchgate.net Similarly, analogues 5c, 5g, 6a, and 6e exhibited stronger antifungal activity against Rhizoctonia cerealis than chlorothalonil. researchgate.net Specific derivatives, such as 2f, 2h, and 2j, have been highlighted as promising lead compounds for further antifungal research. nih.gov

| Compound Class | Finding | Target Fungi |

| Nortopsentin Analogues | Displayed broad-spectrum fungicidal activities. nih.govresearchgate.net | 14 kinds of phytopathogenic fungi. researchgate.net |

| Analogues 2p & 2f | Showed higher antifungal activity than commercial fungicides. researchgate.net | Alternaria solani. researchgate.net |

| Analogues 5c, 5g, 6a, 6e | Exhibited higher antifungal activity than a commercial fungicide. researchgate.net | Rhizoctonia cerealis. researchgate.net |

Antimicrobial Activities

The nortopsentin class of marine alkaloids has been shown to possess antimicrobial activity against the Gram-positive bacterium Bacillus subtilis. nih.govunipa.itmdpi.com Specifically, Nortopsentins A, B, and C were identified in early research as being active against this organism. nih.govunipa.itmdpi.com This antibacterial property contributes to the broad spectrum of biological activities associated with the bis-indolyl alkaloid structure. mdpi.com While the activity has been confirmed, detailed quantitative data such as MIC values for this compound against B. subtilis are not extensively detailed in the cited literature. nih.govunipa.itmdpi.com

While this compound itself has not been the primary focus, numerous synthetic analogues have been developed and tested for their activity against the significant human pathogen Staphylococcus aureus. mdpi.comnih.gov A series of bis(indolyl)pyridine analogues of nortopsentin were synthesized and evaluated, with some compounds showing potent activity. mdpi.comnih.gov For example, analogues designated 7d and 8e demonstrated low minimum inhibitory concentrations (MIC) of 9.766 µg/mL and 19.53 µg/mL, respectively, against S. aureus. mdpi.com

In contrast, studies on thiazole analogues of nortopsentin found that these compounds did not significantly affect the planktonic (free-living) growth of S. aureus, with MIC values greater than 100 µg/mL. nih.gov However, these same compounds were found to be highly effective at inhibiting biofilm formation, indicating a specific anti-virulence mechanism of action rather than direct bactericidal or bacteriostatic effects. nih.gov

| Analogue Class | Compound | Organism | Activity (MIC) |

| Bis(indolyl)pyridines | 7d | S. aureus | 9.766 µg/mL mdpi.com |

| 8e | S. aureus | 19.53 µg/mL mdpi.com | |

| Thiazoles | Various | S. aureus | >100 µg/mL nih.gov |

A significant area of investigation for nortopsentin analogues is their ability to inhibit the formation of bacterial biofilms, which are a major factor in persistent and antibiotic-resistant infections. mdpi.comnih.gov Thiazole-based nortopsentin analogues, in particular, have been shown to be potent and selective inhibitors of S. aureus biofilm development. mdpi.comnih.gov These compounds interfere with the initial stages of biofilm formation in a dose-dependent manner without affecting the growth of the bacteria in their planktonic form, which is a hallmark of an anti-virulence agent. nih.govresearchgate.net

Several thiazole derivatives exhibited high potency, with 50% biofilm inhibitory concentration (BIC₅₀) values in the low micromolar range. mdpi.com For instance, against S. aureus ATCC 25923, the most active derivatives showed IC₅₀ values (a similar measure to BIC₅₀) ranging from 0.40 to 2.03 µM. nih.gov Another study identified thiazole analogues with BIC₅₀ values between 1.0 and 9.1 µM against the same strain. mdpi.com Additionally, bis(indolyl)pyridine analogues of nortopsentin have demonstrated significant antibiofilm capabilities against S. aureus, with compound 7d achieving an 82.06% inhibition of biofilm formation. nih.govmdpi.com

| Analogue Class | Compound | Organism | Activity (IC₅₀/BIC₅₀) |

| Thiazoles | 1p | S. aureus ATCC 25923 | 1.2 µM nih.gov |

| 2i | S. aureus ATCC 25923 | 1.7 µM nih.gov | |

| 2j | S. aureus ATCC 25923 | 2.0 µM nih.gov | |

| 2n | S. aureus ATCC 25923 | 0.4 µM nih.gov | |

| Bis(indolyl)pyridines | 7d | S. aureus | 82.06% inhibition nih.govmdpi.com |

Activity against Staphylococcus aureus

Antiplasmodial Activities

The nortopsentin chemical scaffold has been identified as a novel antiplasmodial agent. nih.gov Research has highlighted the activity of Nortopsentin A, a close structural analogue of this compound, against the malaria parasite Plasmodium falciparum. nih.govnih.govucf.edu Nortopsentin A was found to inhibit parasite growth at the trophozoite stage with submicromolar efficacy. nih.govnih.gov

In vitro testing demonstrated that Nortopsentin A is effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.govasm.org The 50% inhibitory concentrations (IC₅₀) were determined to be 460 nM for the 3D7 strain and 580 nM for the Dd2 strain. nih.govasm.org The compound also showed a selectivity index greater than 14, indicating it is significantly more toxic to the parasite than to mammalian fibroblast cells (IC₅₀ of 6.6 µM). nih.govasm.org Among a collection of tested bis(indolyl) natural products, Nortopsentin A was the most potent and selective inhibitor of the malaria parasite. asm.org

| Compound | P. falciparum Strain | Activity (IC₅₀) |

| Nortopsentin A | 3D7 (Chloroquine-sensitive) | 460 nM nih.govasm.org |

| Nortopsentin A | Dd2 (Chloroquine-resistant) | 580 nM nih.govasm.org |

Activity against Plasmodium falciparum Strains (chloroquine-sensitive and resistant)

Nortopsentin alkaloids have demonstrated notable activity against the malaria parasite, Plasmodium falciparum, including strains resistant to chloroquine. rsc.orgdntb.gov.ua Nortopsentin A, a closely related analogue, exhibited an IC50 value of 0.46 µM against a chloroquine-resistant (Dd2) strain of P. falciparum. ucf.eduasm.orgnih.gov It also showed activity against the chloroquine-sensitive (3D7) strain with an IC50 of 460 nM. asm.orgnih.gov The activity of Nortopsentin A against both sensitive and resistant strains suggests a mechanism of action that is distinct from that of chloroquine. rsc.orgasm.orgnih.gov

The structural features of the nortopsentin scaffold appear to be crucial for its antiplasmodial effects. Studies on various analogues suggest that the planarity of the molecule and the distance between the two indole rings may be important for optimal activity and selectivity. ucf.edu For instance, while several bis(indolyl)imidazole alkaloids showed activity in the low-micromolar range, increasing saturation of the core structure led to a loss of selectivity. ucf.edu

Table 1: Antiplasmodial Activity of Nortopsentin A and Related Alkaloids

| Compound | P. falciparum Dd2 IC50 (µM) |

|---|---|

| Nortopsentin A | 0.46 ucf.edu |

| Hamacanthin A | 3.1 ucf.edu |

| Dragmacidin D | 4.3 ucf.edu |

| Dragmacidin | 6.8 ucf.edu |

| Bis(2,2)-6-bromo-indol-3-yl-ethyl amine | 8.7 ucf.edu |

| Deoxytopsentin | 10.3 ucf.edu |

Effects on Specific Parasite Growth Stages (e.g., trophozoite)

Investigations into the mechanism of action of nortopsentins have revealed effects on specific growth stages of the Plasmodium parasite. Nortopsentin A has been shown to inhibit parasite growth at the trophozoite stage. ucf.edumdpi.comnih.gov In a synchronized P. falciparum culture, treatment with nortopsentin A resulted in a halt in progression at the early trophozoite stage. ucf.edunih.gov This suggests that nortopsentin A may interfere with processes that are critical during this phase of the parasite's life cycle, such as DNA synthesis. ucf.edunih.govmdpi.com The parasite's DNA synthesis begins in the trophozoite stage, and it is hypothesized that nortopsentins may act as DNA-intercalating agents, thereby inhibiting this process and arresting cell cycle progression. ucf.edunih.gov

Insecticidal Activities

This compound and its analogues have also been investigated for their insecticidal properties. unipa.itmdpi.comnih.govnih.gov Studies have shown that these compounds exhibit good insecticidal activities against a range of insect pests. nih.govacs.org For example, this compound demonstrated 100% mortality at a concentration of 10 mg·L−1 against the mosquito species Culex pipiens pallens. semanticscholar.orghep.com.cn Other analogues, such as Nortopsentin A and C, also showed significant mortality rates against the same species at the same concentration. semanticscholar.orghep.com.cn

Table 2: Insecticidal Activity of Nortopsentins against Culex pipiens pallens

| Compound | Mortality at 10 mg·L−1 |

|---|---|

| Nortopsentin A | 100% semanticscholar.org |

| This compound | 100% semanticscholar.orghep.com.cn |

| Nortopsentin C | 70% semanticscholar.orghep.com.cn |

Antiviral Activities (e.g., against Tobacco Mosaic Virus, TMV)

The antiviral potential of this compound and its analogues has been explored, particularly against the Tobacco Mosaic Virus (TMV). mdpi.commdpi.comhep.com.cn Synthetic analogues of nortopsentin have been found to possess significant antiviral activity, with some demonstrating effects superior to the commercial antiviral agent ribavirin. mdpi.comnih.govacs.org

Mechanistic studies suggest that these compounds may exert their antiviral effects by aggregating viral particles, which could hinder their movement within the host plant and disrupt the infection process. mdpi.comnih.govacs.org The antiviral activity of these compounds is sensitive to their chemical structure, indicating that specific substitutions can significantly impact their efficacy. mdpi.com For instance, certain nortopsentin analogues, such as 1d, 1e, and 12a, have been identified as promising lead compounds for the development of novel antiviral agents. mdpi.comnih.govacs.org

Mechanistic Elucidation of Nortopsentin B S Cellular and Molecular Actions

Modulation of Cell Cycle Progression

A fundamental mechanism through which Nortopsentin B and its analogues exert their antiproliferative effects is by disrupting the normal progression of the cell cycle. This interference prevents cancer cells from dividing and proliferating, ultimately leading to a halt in tumor growth. These compounds have been shown to induce cell cycle arrest at various phases, including G0/G1, G1, and G2/M, depending on the specific analogue and the cancer cell line being investigated.

Induction of G0/G1 Phase Arrest

Several studies have demonstrated the ability of Nortopsentin analogues to cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comresearchgate.net This resting phase is a critical checkpoint where the cell prepares for DNA synthesis. By arresting cells in G0/G1, these compounds effectively prevent them from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

For instance, certain synthetic phenanthroindolizidine alkaloids, which are structurally related to Nortopsentin, have been shown to induce cell cycle arrest at the G0/G1 phases in HCT-116 colon cancer cells. mdpi.com Similarly, microparticles derived from T-lymphocytes have demonstrated an ability to inhibit the proliferation of various tumor cells by inducing G0/G1 arrest through the upregulation of cyclin-dependent kinase inhibitors (CDKIs). researchgate.net The activity of Nortopsentin analogues in this phase is often associated with the modulation of key regulatory proteins. For example, the phenanthroindolizidine alkaloid antofine was found to inhibit the expression of cyclin D1, cyclin E, and CDK4 in HCT-116 cells, all of which are crucial for the G1 to S phase transition. mdpi.com

Induction of G1 Phase Arrest

In addition to G0/G1 arrest, specific Nortopsentin analogues have been found to induce a definitive arrest in the G1 phase. researchgate.netunipa.it This is a significant finding as the G1 checkpoint is a primary decision point for a cell to commit to division.

One study highlighted a pyridine (B92270) nortopsentin analogue, 4i, which demonstrated potent cytotoxic activity against colorectal cancer cells by inducing G1 phase arrest. This was achieved by downregulating the expression of CDK2, CDK4, and CDK6, key kinases that drive the G1 to S phase transition. researchgate.netresearchgate.net Another thiazole (B1198619) analogue of Nortopsentin exhibited antiproliferative effects in HCT-116 colon cancer cells by causing cell cycle arrest at the G1 phase, which was linked to an autophagic cell death pathway. unipa.itmdpi.com This suggests that in some contexts, G1 arrest can be a precursor to a specific form of programmed cell death.

Induction of G2/M Phase Arrest

A substantial body of evidence points to the induction of G2/M phase arrest as a prominent mechanism of action for this compound and its derivatives. researchgate.netmdpi.commdpi.com The G2/M checkpoint ensures that the cell is ready for mitosis, and arresting cells at this stage prevents them from entering cell division.

Several Nortopsentin analogues have been shown to cause a significant increase in the percentage of cells in the G2/M phase across various cancer cell lines. For example, thiazole derivatives of Nortopsentin led to a dose-dependent increase in the G2/M population in HCT-116 colon cancer cells. mdpi.com Similarly, 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) nortopsentin analogues induced a notable G2/M arrest in pancreatic ductal adenocarcinoma (PDAC) cell lines, an effect attributed to the inhibition of CDK1 activity. mdpi.comnih.gov Further studies on other analogues in breast cancer and hepatoma cells have consistently shown a decrease in cells in the G0/G1 and S phases with a corresponding accumulation in the G2/M phase. mdpi.comresearchgate.netresearchgate.net

Table 1: Effect of Nortopsentin Analogues on Cell Cycle Progression

| Analogue/Derivative | Cell Line | Effect on Cell Cycle | Key Findings | Reference |

|---|---|---|---|---|

| Phenanthroindolizidine alkaloid (antofine) | HCT-116 (Colon) | G0/G1 arrest | Inhibition of cyclin D1, cyclin E, and CDK4 expression. | mdpi.com |

| Pyridine nortopsentin analogue (4i) | Colorectal cancer cells | G1 arrest | Downregulation of CDK2, CDK4, and CDK6 expression. | researchgate.netresearchgate.net |

| Thiazole analogue (6a) | HCT-116 (Colon) | G1 arrest | Linked to autophagic cell death. | unipa.itmdpi.com |

| Thiazole derivatives (4a, 4b) | HCT-116 (Colon) | G2/M arrest | Dose-dependent increase in G2/M population. | mdpi.com |

| 1,3,4-Oxadiazole/Thiadiazole analogues | PDAC cells | G2/M arrest | Inhibition of CDK1 activity. | mdpi.comnih.gov |

| Thiazole analogues (4a, 6a, 6d) | MCF-7 (Breast) | G2/M arrest | Decrease in G0/G1 and S phases. | mdpi.com |

| Thiazole/7-azaindole (B17877) analogue | HepG2 (Hepatoma) | G2/M arrest | Accumulation of viable cells in G2/M. | researchgate.netresearchgate.net |

Mechanisms of Regulated Cell Death Induction

Beyond halting the cell cycle, this compound and its analogues actively induce programmed cell death in cancer cells through distinct, well-regulated pathways. The two primary forms of regulated cell death initiated by these compounds are apoptosis and autophagic cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Nortopsentin derivatives have been widely shown to be potent inducers of apoptosis in various cancer cell lines. mdpi.comresearchgate.net This process is characterized by a series of specific morphological and biochemical events, including the externalization of phosphatidylserine (B164497) and mitochondrial dysfunction. mdpi.comresearchgate.net

The externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis, serving as an "eat me" signal for phagocytes. plos.org Numerous studies on Nortopsentin analogues have confirmed this event. For instance, the pro-apoptotic mechanism of certain thiazole derivatives in HepG2 human hepatoma cells was directly associated with the externalization of plasma membrane phosphatidylserine. researchgate.netresearchgate.net This was also observed in MCF-7 breast cancer cells treated with other Nortopsentin analogues. nih.govmdpi.com

Mitochondrial dysfunction is another central event in the apoptotic pathway induced by these compounds. mdpi.comresearchgate.net This often involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade leading to cell death. remedypublications.commdpi.com Research on Nortopsentin analogues has demonstrated their ability to trigger this mitochondria-mediated pathway. For example, a thiazole derivative was found to cause a dose-dependent increase in the apoptotic cell population in HCT-116 colon cancer cells by engaging this very pathway. mdpi.com

Autophagic Cell Death Induction

In addition to apoptosis, some Nortopsentin analogues can induce autophagic cell death, a distinct form of programmed cell death characterized by the massive formation of autophagic vacuoles in the cytoplasm. unipa.it Autophagy is a cellular process for degrading and recycling cellular components, but when excessively activated, it can lead to cell demise. scirp.org

A notable example is a thiazole derivative of Nortopsentin which, at concentrations lower than its half-maximal growth inhibitory concentration (GI50), induced significant antiproliferative effects in HCT-116 colon cancer cells through the massive formation of cytoplasmic acid vacuoles, a key feature of autophagic cell death. unipa.itmdpi.com This was accompanied by an arrest of the cell cycle in the G1 phase, suggesting a link between the cell cycle modulation and the induction of this specific death pathway. unipa.itmdpi.com The ability to induce autophagic cell death is particularly significant as it may offer a therapeutic strategy for cancer cells that have developed resistance to apoptosis. unipa.it

Table 2: Mechanisms of Regulated Cell Death Induced by Nortopsentin Analogues

| Analogue/Derivative | Cell Line | Type of Cell Death | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole/7-azaindole analogue | HepG2 (Hepatoma) | Apoptosis | Externalization of phosphatidylserine, mitochondrial dysfunction. | researchgate.netresearchgate.net |

| Thiazole derivatives (4a, 4b) | MCF-7 (Breast) | Apoptosis | Externalization of plasma membrane phosphatidylserine. | mdpi.com |

| Thiazole derivative (5a) | HCT-116 (Colon) | Apoptosis | Mitochondria-mediated pathway. | mdpi.com |

| Thiazole derivative (6a) | HCT-116 (Colon) | Autophagic Cell Death | Massive formation of cytoplasmic acid vacuoles, G1 phase arrest. | unipa.itmdpi.com |

Inhibition of Cell Viability and Proliferation Pathways

Nortopsentins, a class of bis-indolyl alkaloids derived from marine sponges, and their synthetic analogues have demonstrated significant potential in curbing the growth of cancerous cells by targeting fundamental cellular processes. unipa.itnih.gov Research into these compounds reveals their ability to inhibit cell viability and disrupt the normal proliferation pathways that are often dysregulated in cancer. nih.gov The antiproliferative activity of nortopsentin derivatives is a key element of their therapeutic potential, leading to cell cycle arrest and the induction of programmed cell death. unipa.it

The structural modification of the natural nortopsentin scaffold has yielded a wide array of derivatives with potent anti-tumor activity against human cell lines from various cancer types, including colon, breast, and pancreatic cancer, as well as mesothelioma. unipa.itmdpi.com For instance, certain thiazole-based nortopsentin analogues inhibit the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. mdpi.com Analogs where the central imidazole (B134444) ring is replaced by other heterocyclic systems like 1,3,4-oxadiazole or 1,3,4-thiadiazole have shown antiproliferative effects against multiple pancreatic ductal adenocarcinoma (PDAC) cell lines, with some compounds eliciting EC₅₀ values in the submicromolar to micromolar range. mdpi.com

The mechanism behind this inhibition often involves halting the cell cycle at critical checkpoints. Depending on the specific analogue and cell type, this can manifest as an arrest in the G1 or G2/M phase. mdpi.comresearchgate.net For example, a neo-synthetic bis(indolyl)thiazole alkaloid analogue, NORA234, initially reduces the proliferative capacity of colorectal cancer sphere cells by inducing a G2/M cell cycle arrest. nih.gov Similarly, certain 1,3,4-oxadiazole derivatives cause cell cycle arrest in PDAC cells by increasing the population of cells in the G2/M phase while decreasing those in the G1 phase. mdpi.com Conversely, other analogues, such as the pyridine derivative 4i, induce cell cycle arrest at the G1 phase in colorectal carcinoma cells. researchgate.netresearchgate.net This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, these compounds can trigger distinct cell death pathways, including apoptosis (characterized by phosphatidylserine externalization and DNA fragmentation) and autophagy (marked by the formation of acid vacuoles). mdpi.comdntb.gov.uanih.gov

Table 1: Antiproliferative Activity of Selected Nortopsentin Analogues

| Compound/Analogue | Cancer Cell Line | Reported Activity (GI₅₀/IC₅₀/EC₅₀) | Observed Effect |

|---|---|---|---|

| Thiazolyl-bis-pyrrolo[2,3-b]pyridine (1k) | HCT-116 (Colorectal) | 2.91 µM (GI₅₀) | G2/M phase arrest, Apoptosis induction |

| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridine (4c) | HCT-116 (Colorectal) | 2.35 µM (GI₅₀) | G1 phase arrest, Autophagy/Apoptosis |

| Oxadiazole derivative (3b) | PDAC cells (Pancreatic) | Submicromolar-micromolar (EC₅₀) | G2/M phase arrest |

| Pyridine derivative (4i) | Colorectal Carcinoma | Not Specified | G1 phase arrest |

| Thiazole derivative (2n) | Various | 0.03–12.6 µM (GI₅₀) | CDK1 Inhibition |

Identification and Characterization of Molecular Targets

The antiproliferative effects of nortopsentin and its derivatives are rooted in their interaction with specific molecular targets within the cell. A primary mechanism that has been extensively studied is the inhibition of protein kinases. sigmaaldrich.complos.org Protein kinases are crucial regulators of a vast number of cellular processes, including cell cycle progression, and their inappropriate activity is a hallmark of cancer. sigmaaldrich.commdpi.com The ability of small molecules to selectively inhibit these enzymes is a validated and effective strategy in cancer therapy. nih.gov Nortopsentin analogues have emerged as potent inhibitors of a particular class of protein kinases known as cyclin-dependent kinases (CDKs). nih.gov

The kinase inhibition profile of nortopsentin analogues is central to their mechanism of action. By targeting specific CDKs, these compounds can directly interfere with the machinery that drives the cell cycle, leading to the observed arrest in proliferation. nih.gov The structural similarity between the ATP-binding sites of different CDKs presents a challenge for developing highly selective inhibitors. nih.gov However, various nortopsentin derivatives have shown distinct patterns of CDK inhibition, which correlate with their cellular effects. researchgate.netmdpi.com

A significant number of nortopsentin analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1). nih.govsemanticscholar.org CDK1, complexed with its cyclin B partner, is a master regulator of the G2/M transition and entry into mitosis. mdpi.com Inhibition of CDK1 activity prevents cells from proceeding through this checkpoint, leading to an accumulation of cells in the G2/M phase, a phenomenon frequently observed with these compounds. mdpi.comnih.govnih.gov